molecular formula C25H30N4O4 B11193443 Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11193443
M. Wt: 450.5 g/mol
InChI Key: MWJMXDNFEKYKCZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tetrahydropyrimidine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with guanidine to form the tetrahydropyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This activity is mediated through binding to the colchicine binding site of tubulin, disrupting microtubule dynamics and ultimately inducing cell death .

Comparison with Similar Compounds

Similar Compounds

    Substituted Piperazines: Compounds with similar piperazine structures, such as 1-benzylpiperazine, share some chemical properties but differ in their biological activities.

    Methoxyphenyl Derivatives: Compounds like 2-methoxyphenylpiperazine have similar aromatic structures but may exhibit different reactivity and biological effects.

    Tetrahydropyrimidine Derivatives: Other tetrahydropyrimidine compounds, such as 2-amino-4,6-dimethylpyrimidine, can be compared in terms of their chemical behavior and applications.

Uniqueness

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets and undergo diverse chemical transformations makes it a valuable compound for research and development.

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 2-(4-benzylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H30N4O4/c1-3-33-24(31)21-22(19-11-7-8-12-20(19)32-2)26-25(27-23(21)30)29-15-13-28(14-16-29)17-18-9-5-4-6-10-18/h4-12,21-22H,3,13-17H2,1-2H3,(H,26,27,30)

InChI Key

MWJMXDNFEKYKCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4OC

Origin of Product

United States

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